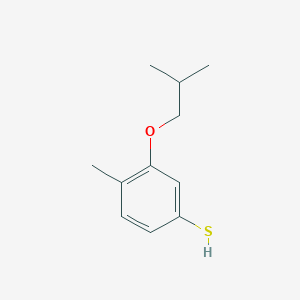![molecular formula C8H8ClF2NOS B13913208 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, difluoromethyl, and methylsulfinylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a pyridine derivative, followed by chlorination and subsequent introduction of the methylsulfinylmethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfinylmethyl group can be further oxidized to sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfone derivatives, reduced pyridine derivatives, and various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloro and methylsulfinylmethyl groups can influence its binding affinity and selectivity towards target proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
- 2-Chloro-6-(fluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
- 2-Chloro-6-(difluoromethyl)-4-[(methylthio)methyl]pyridine
Uniqueness
2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H8ClF2NOS |
|---|---|
Molekulargewicht |
239.67 g/mol |
IUPAC-Name |
2-chloro-6-(difluoromethyl)-4-(methylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C8H8ClF2NOS/c1-14(13)4-5-2-6(8(10)11)12-7(9)3-5/h2-3,8H,4H2,1H3 |
InChI-Schlüssel |
WFRAACMTEMPLJR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC1=CC(=NC(=C1)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropyl-7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B13913130.png)









![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)

